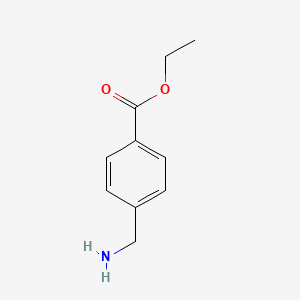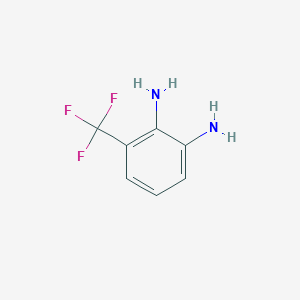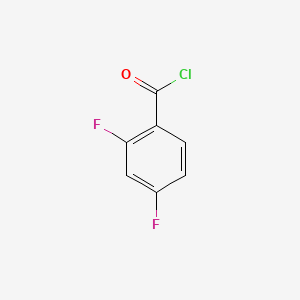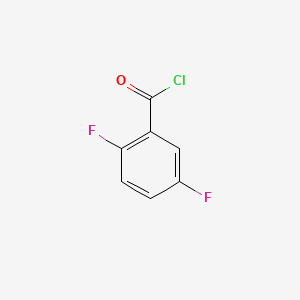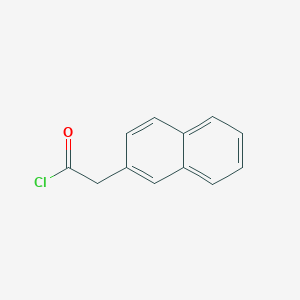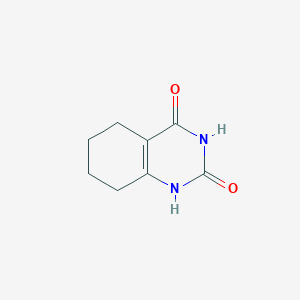
5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
概述
描述
5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of o-aminobenzamides with thiols under transition-metal-free conditions. This one-pot intermolecular annulation reaction is known for its good functional group tolerance and ease of operation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of environmentally friendly and mild reaction conditions is often emphasized to ensure sustainability and cost-effectiveness .
化学反应分析
Types of Reactions: 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include quinazoline oxides, tetrahydroquinazoline derivatives, and various substituted quinazolines .
科学研究应用
5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, these compounds can induce cell death in cancer cells .
相似化合物的比较
Quinazolin-4(3H)-one: Another member of the quinazoline family with similar biological activities.
2-Phenylquinazolin-4(3H)-one: Known for its anticancer properties.
3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits a range of pharmacological activities.
Uniqueness: 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione is unique due to its specific structural features and the ability to undergo diverse chemical transformations. Its potential as a PARP inhibitor also sets it apart from other quinazoline derivatives .
属性
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLMXVMLMGPVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332891 | |
| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35042-48-9 | |
| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can ionic liquids be used as an alternative solvent for enzymatic transesterification of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione derivatives?
A1: Yes, research suggests that ionic liquids, specifically hydrophobic ones like [BMIM][PF6], can be effective solvents for lipase-catalyzed transesterification of prochiral this compound derivatives []. The study by Gotor-Fernández et al. demonstrated that [BMIM][PF6] exhibited comparable and even slightly higher enzyme activity and enantioselectivity compared to conventional organic solvents like tert-butyl methyl ether (TBME) []. This highlights the potential of ionic liquids as greener alternatives in biocatalytic synthesis.
Q2: How does the structure of this compound derivatives impact their activity against HIV-1?
A2: Studies focusing on the synthesis of novel HIV-1 reverse transcriptase inhibitors investigated structural modifications of this compound []. The research, conducted by Kristensen et al., explored the impact of annelation and conformational restriction on the antiviral activity of these compounds []. Their findings suggest that while these modifications aimed to mimic the active conformation of emivirine (a known HIV-1 reverse transcriptase inhibitor), the resulting analogues exhibited lower activity compared to emivirine []. This suggests that the locked conformation introduced by these modifications might hinder effective binding to the target enzyme.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

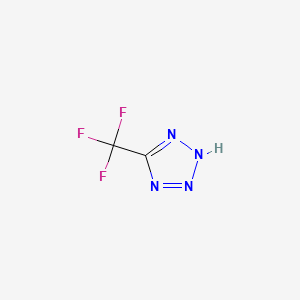

![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)
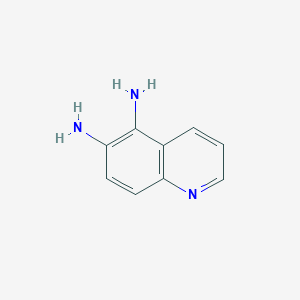
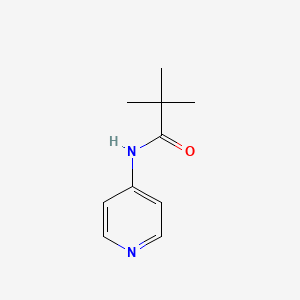
![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)

![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)
